molecular formula C16H21NO6S2 B3289146 N-butylsulfonate PyridiniuM tosylate CAS No. 855785-77-2

N-butylsulfonate PyridiniuM tosylate

Cat. No. B3289146
CAS RN: 855785-77-2
M. Wt: 387.5 g/mol
InChI Key: QOVRISNMAUWIGC-UHFFFAOYSA-N
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Description

N-butylsulfonate PyridiniuM tosylate is a chemical compound used for research and development . It is a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

Pyridinium salts, including this compound, have synthetic routes that have been highlighted in terms of their reactivity and importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . A typical mechanism of photoredox-catalyzed reactions of N-substituted pyridinium salts involves single-electron transfer (SET), which occurs between the photoexcited catalyst and the N-substituted pyridinium salt, resulting in homolytic cleavage of the C–N bond and subsequent generation of radical species .


Molecular Structure Analysis

The molecular formula of this compound is C16H22NO6S2 . The molecular weight is 388.47898 .


Chemical Reactions Analysis

Pyridinium salts, including this compound, have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Scientific Research Applications

1. Synthesis and Characterization of Poly(pyridinium salt)s

Several novel poly(pyridinium salt)s with oxyalkylene moieties and bulky organic counterions (tosylate and triflimide) have been synthesized. These polymers exhibited amphotropic liquid-crystalline and photoluminescence properties, making them suitable for various applications in materials science (Bhowmik et al., 2008).

2. Ionic Liquid Properties and Synthesis Optimization

Research has focused on optimizing the synthesis of 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate ionic liquids. Such ionic liquids show promise in various industrial and research applications due to their unique properties, such as low melting points and high thermal stability (Ji Hui-jie, 2011).

3. Phase Equilibria Study for Desulfurization

N-butyl-4-methylpyridinium tosylate has been studied in phase equilibria of binary systems with thiophene, relevant for desulfurization processes. This research is crucial for the development of more efficient and environmentally friendly industrial separation processes (Domańska et al., 2009).

4. Enhanced Performance in Battery Technology

Studies have been conducted on the use of pyridinium-based ionic liquids in electrolytes for Li-S batteries. These ionic liquids, such as N-Methyl-(n-butyl) pyrrolidinium bis(trifluoromethanesulfonyl) imide, have shown to improve the cycle performance and efficiency of lithium-sulfur batteries (Ma et al., 2014).

5. Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes

Research involving the synthesis of cobalt(ii) complexes with N-(pyridine-2-ylmethyl)-sulfonamide ligands, including tosylate, has provided insights into the correlation between magnetic anisotropy and coordination geometry. This has implications for magnetic materials and their applications in technology (Wu et al., 2019).

6. Solution, Thermal, and Optical Properties of Bis(pyridinium salt)s

Bis(pyridinium salt)s with different alkyl chain lengths and various organic counterions, including tosylate, have been studied for their unique thermal and optical properties. Such materials are of interest for applications in photoluminescent materials and sensors (Jo et al., 2013).

7. CO2 Separation Using Supported Ionic Liquid Membrane

Ionic liquids such as 1-butylsulfonate pyridine P-toluene sulfonate have been synthesized and tested for gas separation, specifically for CO2/N2 and CO2/CH4 separations. This research is critical for developing more efficient methods for industrial gas separation and environmental applications (Swati et al., 2020).

Mechanism of Action

In organic synthesis, pyridinium salts are used as a weakly acidic catalyst, providing an organic soluble source of pyridinium (C5H5NH+) ions . For example, pyridinium salts are used to deprotect silyl ethers or tetrahydropyranyl ethers when a substrate is unstable to stronger acid catalysts .

Future Directions

Pyridinium salts have been extensively applied in preparing light emitters, photocatalysts, and sensitizers . In recent decades, pyrylium salt chemistry has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules . This suggests potential future directions for the use of N-butylsulfonate PyridiniuM tosylate in similar applications.

properties

IUPAC Name

4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRISNMAUWIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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